molecular formula C9H15NO2 B1278553 Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate CAS No. 73286-71-2

Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate

Cat. No. B1278553
CAS RN: 73286-71-2
M. Wt: 169.22 g/mol
InChI Key: DCVICHWBECIALB-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic compounds containing a nitrogen atom. The tert-butyl group attached to the pyrrole ring indicates the presence of a bulky substituent, which can influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of pyrrole derivatives, including those with tert-butyl groups, has been explored in various studies. One approach for synthesizing highly substituted pyrrole-3-carboxylic acid derivatives involves a one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones, utilizing in situ hydrolysis of tert-butyl esters . Another study describes an optimized large-scale synthesis of a related compound, tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, which is an intermediate for nicotinic acetylcholine receptor agonists . Additionally, an enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines has been reported, which involves a nitrile anion cyclization strategy .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrole derivatives can be complex due to the presence of multiple substituents. For instance, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate has been determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . This information can be crucial for understanding the reactivity and interaction of the molecule with other compounds.

Chemical Reactions Analysis

Tert-butyl pyrrole derivatives can undergo various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . Another study reports the synthesis of tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate and its subsequent reactions with maleic anhydride to form a Diels-Alder endo-adduct, followed by further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrole derivatives are influenced by the substituents on the pyrrole ring. The bulky tert-butyl group can affect the solubility, boiling point, and stability of the compound. The regio-selective synthesis of 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid takes advantage of the bulky tert-butyl moiety to direct selective substitutions . The conformational analysis of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates provides insights into the NMR spectral properties and the conformational equilibrium of these compounds .

Scientific Research Applications

Crystal Structure Analysis

Crystal Structure of 2-tert-Butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one This research compared the structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one with related compounds, focusing on the planarity of the substituted pyrrole rings. The findings contribute to a better understanding of the structural aspects of these chemical compounds (Dazie et al., 2017).

Organocatalyzed Synthesis

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate This study reveals the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, providing insights into new methods of chemical synthesis and compound characterization (Hozjan et al., 2023).

Novel Synthesis Methods

Regio-selective Synthesis of Novel 1-tert-Butyl-4-nitro-1H-pyrrole-3-carboxylic Acid A novel, regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed, highlighting advancements in the field of chemical synthesis (Nguyen et al., 2009).

Diastereoselectivity in Chemical Reactions

5-Hydroxyalkyl Derivatives of tert-Butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate This research focused on the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction involving 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. The study is significant for understanding stereochemical outcomes in chemical reactions (Vallat et al., 2009).

Continuous Flow Synthesis

One-step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives Demonstrating the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, this study underscores the efficiency of modern chemical synthesis techniques (Herath & Cosford, 2010).

Planarity of Substituted Pyrrole and Furan Rings

Planarity of Substituted Pyrrole and Furan Rings in Complex Molecules This research examined the planarity of pyrrolone and furan rings in specific molecules, providing valuable insights into molecular geometry and interactions (Dazie et al., 2017).

Photocyclodimerization Studies

The 3,3,6,6-Tetramethyl cis-transoid-cis-Photocyclodimer of tert-Butyl 2,5-Dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate Investigating the major photocyclodimer obtained from hexadeuterioacetone-sensitized irradiation of the monomeric tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate, this study contributes to the understanding of photochemical reactions in organic chemistry (Kopf et al., 1998).

Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates

This research demonstrates the thermal addition of methyl 1-tert-butylaziridine-2-carboxylate to 1-aryl-3,3,3-trifluoro-1-propynes, leading to the synthesis of isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates. The process highlights novel approaches in the synthesis of functionalized pyrroles (Porta et al., 1994).

Reaction with Singlet Oxygen

Singlet Oxygen Reactions of 3-methoxy-2-pyrrole Carboxylic Acid tert-Butyl Esters Exploring the reaction of the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, this study provides insights into the synthesis of 5-substituted pyrroles, crucial for developing prodigiosin analogs (Wasserman et al., 2004).

Scalable Synthesis of Pharmacologically Important Intermediates

Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate This paper presents an efficient and scalable synthesis process for a pharmacologically important intermediate, demonstrating significant advancements in the field of medicinal chemistry (Bahekar et al., 2017).

Synthesis of Pulchellalactam

Short Synthesis of Pulchellalactam The study describes a short two-step procedure for synthesizing tert-Butyl 4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, important for the one-step conversion into pulchellalactam (Hermet et al., 2006).

Safety And Hazards

Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is harmful by inhalation, in contact with skin, and if swallowed . It is also classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

properties

IUPAC Name

tert-butyl 2,3-dihydropyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2,3)12-8(11)10-6-4-5-7-10/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVICHWBECIALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445634
Record name N-BOC-PYRROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate

CAS RN

73286-71-2
Record name tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73286-71-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-PYRROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Li, B Luo, H Yang, W Tang - … Chemie International Edition, 2022 - Wiley Online Library
The Heck reaction between N‐heteroaryl halides and heterocyclic alkenes provides a convenient approach to biologically relevant α‐heteroaryl functionalized heterocycles, yet …
Number of citations: 3 onlinelibrary.wiley.com
PE Reyes‐Gutiérrez, TT Amatov, P Švec… - …, 2020 - Wiley Online Library
Helquats (HQs) are structurally linked to helicenes and viologens, and they represent an attractive field of research in chemistry and medicinal chemistry. In the present work they were …
G Volpin - 2017 - edoc.ub.uni-muenchen.de
PART I: Benzylisoquinoline alkaloids derived from either enantiomer of reticuline represent a large class of secondary metabolites that occur across many families of herbaceous plants. …
Number of citations: 2 edoc.ub.uni-muenchen.de
F Cruz - 2018 - escholarship.org
The dehydroformylation of aldehydes to generate olefins occurs during the biosynthesis of various sterols, including cholesterol in humans. A mild and chemoselective synthetic version …
Number of citations: 2 escholarship.org
DR Vargas - 2019 - search.proquest.com
Synthetic organic chemists have developed powerful methods to create carbon-carbon bonds, such as metal-catalyzed cross coupling reactions. Pd-catalyzed cross coupling reactions …
Number of citations: 0 search.proquest.com
Z Liu, N Luan, L Shen, J Li, D Zou, Y Wu… - The Journal of Organic …, 2019 - ACS Publications
The first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine were described. The protocol provides a convenient access to a variety of useful 3-…
Number of citations: 16 pubs.acs.org
A Galvan, J Calleja, FJ Fananas… - Angewandte Chemie …, 2013 - Wiley Online Library
Complex heterocyclic products were synthesized from simple alkynamine and alkynol derivatives in a double cycloisomerization/heterodimerization cascade reaction (see scheme). …
Number of citations: 31 onlinelibrary.wiley.com
RM Limantseva, RG Savchenko, VN Odinokov… - Russian Journal of …, 2023 - Springer
The review analyzes literature data published in the past 8 years on the synthesis of biologically active tetrahydroquinoline derivatives via the Povarov reaction and its three-component …
Number of citations: 0 link.springer.com

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